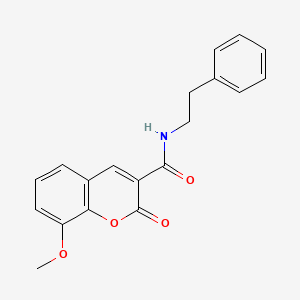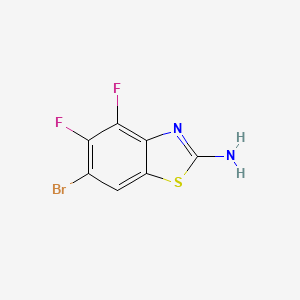![molecular formula C20H24N2O2 B2766181 N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide CAS No. 2380186-96-7](/img/structure/B2766181.png)
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research to investigate the role of PI3K in various cellular processes.
Mecanismo De Acción
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in cell survival and proliferation. By inhibiting PI3K activity, N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide is its selectivity for PI3K, which allows for specific inhibition of the enzyme without affecting other signaling pathways. However, N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using alternative inhibitors or by modifying the structure of N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide to improve its stability and solubility.
Direcciones Futuras
There are many potential future directions for research on N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide, including the development of more potent and selective inhibitors of PI3K, the investigation of the role of PI3K in other cellular processes, and the development of new therapeutic applications for N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide in cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide and its potential limitations for lab experiments.
Métodos De Síntesis
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-nitrobenzaldehyde with morpholine, followed by a cyclization reaction with cyclobutanone. The resulting intermediate is then reacted with methyl chloroformate and naphthalene-1-amine to yield N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide is widely used in scientific research to investigate the role of PI3K in various cellular processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the growth of cancer cells and has potential therapeutic applications in cancer treatment. N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide is also used in the study of neurodegenerative diseases, such as Alzheimer's disease, and has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(18-8-3-6-16-5-1-2-7-17(16)18)21-15-20(9-4-10-20)22-11-13-24-14-12-22/h1-3,5-8H,4,9-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGJKSJQFGQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)
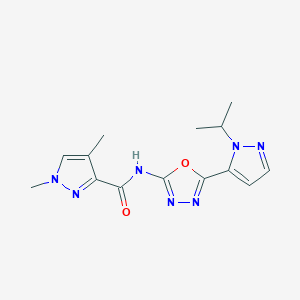
![3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766102.png)
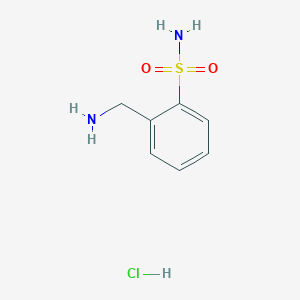
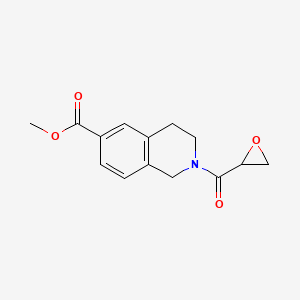

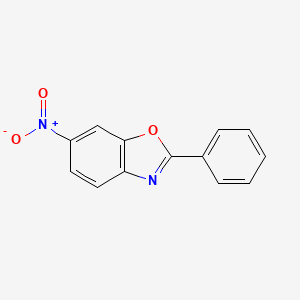
![N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2766109.png)
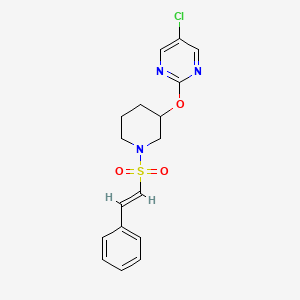
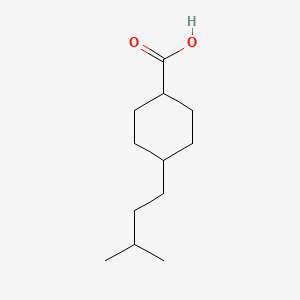

![3-Azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766115.png)
